![molecular formula C9H13ClN4S B2824575 2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;hydrochloride CAS No. 2287275-05-0](/img/structure/B2824575.png)
2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;hydrochloride
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Overview
Description
The compound “2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;hydrochloride” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their wide range of biological activities and are considered important in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various techniques. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are complex and can lead to a variety of products .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely. For example, the compound “1-(4-bromophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one” has a melting point of 110–113 °C .Scientific Research Applications
Medicinal Chemistry
The derivatives of 1,2,4-triazole have attracted great attention among medicinal chemists due to their wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity . They are used in efficient drug discovery .
Synthesis Methods
These compounds necessitate the development of various synthesis methods and a comprehensive study of their reaction mechanisms .
Biological Activity
Derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Drug Discovery
Combination of two or more structural domains, which possess different biological properties, can overcome drug resistance and reduce toxicity .
Physicochemical Properties
The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Antibacterial, Antifungal, and Anticancer Capabilities
Synthesis of compounds that combine 1,2,4-triazole and quinazoline moieties in one structure leads to the discovery of new effective agents with antibacterial, antifungal, and anticancer capabilities .
Inhibition of PARP-1
Spiro compounds are particularly interesting, as spiro [5,6-dihydro-(1,2,4)triazolo[4,3-c]quinazoline-5,1ʹ-cyclohexan]-3(2H)-one showed high inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1) .
Density Functional Theory Study
A detailed investigation of possible pathways for formation of new spiro-condensed [1,2,4]triazolo[1,5-c]quinazolines, that combine two structural domains with different biological properties, was performed by computational study at the SMD/B3lyp/6-31+G(d) theory level .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Derivatives of 1,2,4-triazole, a structural domain present in the compound, are known to possess a wide range of biological activities . They have been associated with antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Mode of Action
The compound’s interaction with its targets involves a series of processes. The mechanism of interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Biochemical Pathways
The formation of new spiro-condensed [1,2,4]triazolo[1,5-c]quinazolines, which combine two structural domains with different biological properties, has been noted .
Pharmacokinetics
The compound has good pharmacodynamic and pharmacokinetic profiles . The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Action Environment
The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
properties
IUPAC Name |
2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S.ClH/c1-9(2,10)8-11-7(12-13-8)6-4-3-5-14-6;/h3-5H,10H2,1-2H3,(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNAVRDWGOXWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NN1)C2=CC=CS2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;hydrochloride |
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